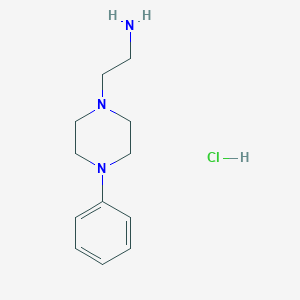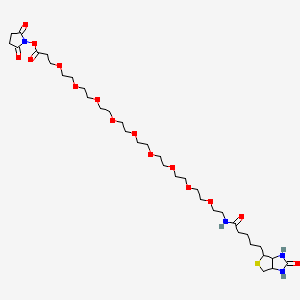
(+)-Biotin-PEG9-NHS Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Biotin-PEG9-NHS Ester is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. Biotin is a vitamin that plays a crucial role in various metabolic processes, while PEG is a polymer that enhances the solubility and stability of the compound. NHS ester is a reactive group that facilitates the conjugation of biotin to other molecules, such as proteins and peptides. This compound is widely used in bioconjugation and labeling applications due to its ability to form stable amide bonds with primary amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-PEG9-NHS Ester typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form an active ester intermediate.
PEGylation: The activated biotin is then reacted with PEG, which has a terminal amine group, to form a biotin-PEG conjugate.
NHS Ester Formation: The biotin-PEG conjugate is further reacted with NHS and a coupling agent, such as N,N’-disuccinimidyl carbonate (DSC), to form the final this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG, and NHS are reacted in controlled conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Quality Control: The final product is subjected to rigorous quality control tests to ensure its purity, stability, and reactivity.
Chemical Reactions Analysis
Types of Reactions
(+)-Biotin-PEG9-NHS Ester undergoes several types of chemical reactions, including:
Amide Bond Formation: The NHS ester group reacts with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, the NHS ester group can hydrolyze to form a carboxylic acid and NHS.
Substitution Reactions: The NHS ester can be substituted by other nucleophiles, such as thiols and alcohols.
Common Reagents and Conditions
Amide Bond Formation: This reaction typically occurs in aqueous or organic solvents, such as dimethyl sulfoxide (DMSO), at room temperature or slightly elevated temperatures.
Hydrolysis: Hydrolysis can occur under both acidic and basic conditions, but it is often carried out in neutral or slightly basic conditions to prevent degradation of the biotin and PEG components.
Substitution Reactions: These reactions are usually carried out in the presence of a nucleophile and a suitable solvent, such as DMSO or acetonitrile.
Major Products Formed
Amide Bond Formation: The major product is a biotin-PEG-protein or biotin-PEG-peptide conjugate.
Hydrolysis: The major products are biotin-PEG-carboxylic acid and NHS.
Substitution Reactions: The major products are biotin-PEG-thiol or biotin-PEG-alcohol derivatives.
Scientific Research Applications
(+)-Biotin-PEG9-NHS Ester has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of biotinylated compounds for various analytical and preparative purposes.
Biology: It is used for labeling and detecting biomolecules, such as proteins, peptides, and nucleic acids, in various assays and imaging techniques.
Medicine: It is used in the development of targeted drug delivery systems and diagnostic tools, such as biotinylated antibodies and nanoparticles.
Industry: It is used in the production of biotinylated enzymes and other biocatalysts for industrial processes.
Mechanism of Action
The mechanism of action of (+)-Biotin-PEG9-NHS Ester involves the following steps:
Conjugation: The NHS ester group reacts with primary amines on the target molecule to form a stable amide bond.
Biotin-Avidin Interaction: The biotin moiety binds with high affinity to avidin or streptavidin, which are commonly used in various detection and purification techniques.
PEGylation: The PEG moiety enhances the solubility, stability, and bioavailability of the conjugated molecule, reducing immunogenicity and increasing circulation time in vivo.
Comparison with Similar Compounds
(+)-Biotin-PEG9-NHS Ester can be compared with other similar compounds, such as:
Biotin-PEG-NHS Ester: This compound has a shorter PEG chain, which may affect its solubility and stability.
Biotin-PEG-Maleimide: This compound has a maleimide group instead of an NHS ester, which reacts with thiols instead of amines.
Biotin-PEG-Azide: This compound has an azide group, which can undergo click chemistry reactions with alkynes.
The uniqueness of this compound lies in its combination of a long PEG chain, which provides enhanced solubility and stability, and an NHS ester group, which allows for efficient conjugation with primary amines.
Properties
Molecular Formula |
C35H60N4O15S |
|---|---|
Molecular Weight |
808.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C35H60N4O15S/c40-30(4-2-1-3-29-34-28(27-55-29)37-35(44)38-34)36-8-10-46-12-14-48-16-18-50-20-22-52-24-26-53-25-23-51-21-19-49-17-15-47-13-11-45-9-7-33(43)54-39-31(41)5-6-32(39)42/h28-29,34H,1-27H2,(H,36,40)(H2,37,38,44) |
InChI Key |
MWDAUJNESYGUNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


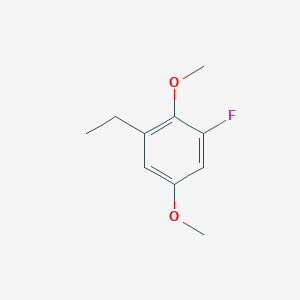
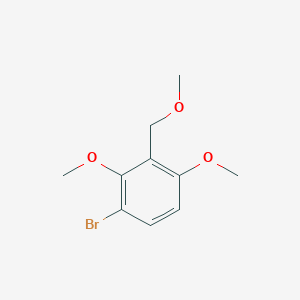
![ethyl (1S,5R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B14036013.png)

![Rel-N-(((1S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-1-yl)methyl)methanesulfonamide hydrochloride](/img/structure/B14036023.png)
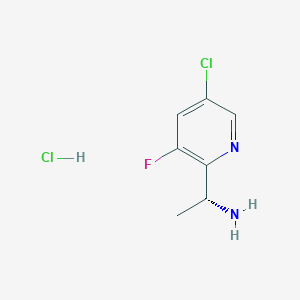
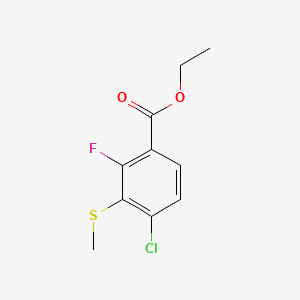
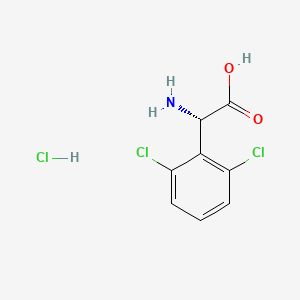

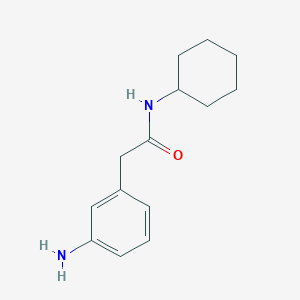
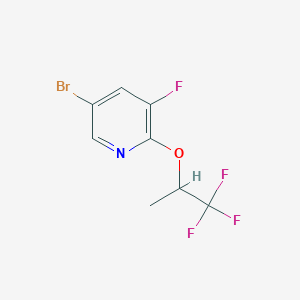
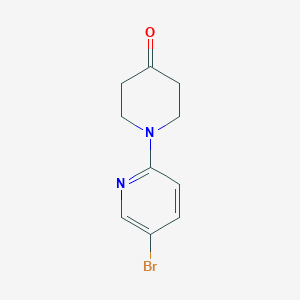
![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)
